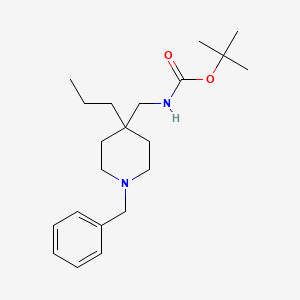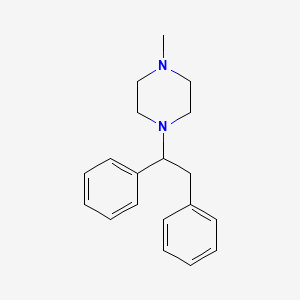
6-(3-Fluorophenyl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluorophenyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used as core structures in many medicinal chemistry applications. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)pyridazin-3-amine can be achieved through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions . The reaction typically involves the following steps:
- Preparation of 1,2,3-triazines and 1-propynylamines.
- Mixing the reactants in a suitable solvent under controlled temperature and pressure conditions.
- Isolation and purification of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Fluorophenyl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include pyridazinone derivatives, amine derivatives, and substituted fluorophenyl compounds.
Applications De Recherche Scientifique
6-(3-Fluorophenyl)pyridazin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-(3-Fluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A parent compound with similar pharmacological properties.
Pyridazinone: A derivative with additional oxygen functionality, enhancing its biological activity.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups, used in various medicinal applications.
Uniqueness
6-(3-Fluorophenyl)pyridazin-3-amine is unique due to the presence of both the pyridazine ring and the fluorophenyl group. This combination enhances its chemical stability, biological activity, and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H8FN3 |
|---|---|
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
6-(3-fluorophenyl)pyridazin-3-amine |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-2-7(6-8)9-4-5-10(12)14-13-9/h1-6H,(H2,12,14) |
Clé InChI |
WZUWKWQWXGYLFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NN=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



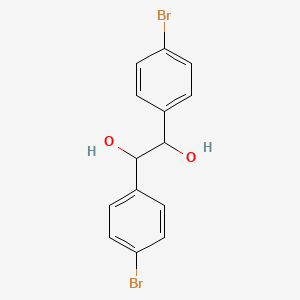
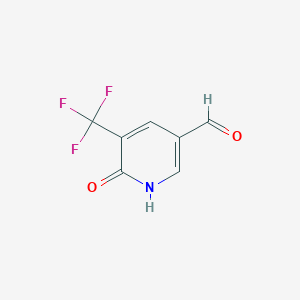

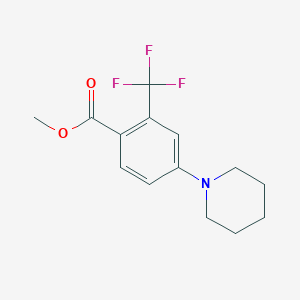
![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)

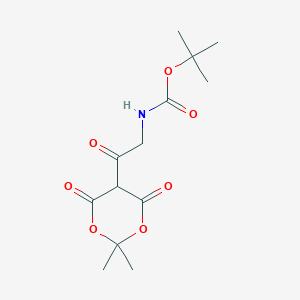
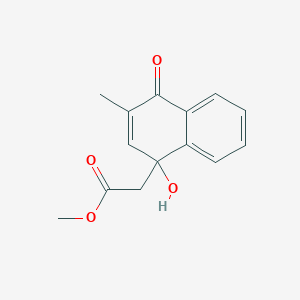
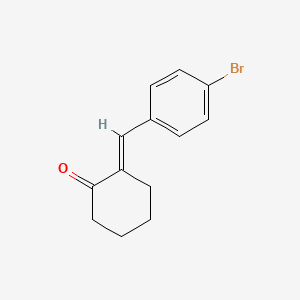
![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)

